molecular formula C14H19ClN2O3 B12295121 2-(4-(tert-butyl)phenoxy)-N'-(2-chloroacetyl)acetohydrazide

2-(4-(tert-butyl)phenoxy)-N'-(2-chloroacetyl)acetohydrazide

Cat. No.: B12295121
M. Wt: 298.76 g/mol
InChI Key: YKZVLQRAQBCVAP-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a phenoxy group, and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of tert-butyl phenol: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Synthesis of 4-(tert-butyl)phenoxyacetic acid: The tert-butyl phenol is then reacted with chloroacetic acid under basic conditions to form 4-(tert-butyl)phenoxyacetic acid.

    Formation of 2-chloroacetyl hydrazide: This intermediate is synthesized by reacting chloroacetyl chloride with hydrazine hydrate.

    Final coupling reaction: The 4-(tert-butyl)phenoxyacetic acid is coupled with 2-chloroacetyl hydrazide under acidic conditions to yield the final product, 2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetohydrazides.

Scientific Research Applications

2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
  • tert-Butyl (2-chloroacetyl)carbamate

Uniqueness

2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N'-(2-chloroacetyl)acetohydrazide

InChI

InChI=1S/C14H19ClN2O3/c1-14(2,3)10-4-6-11(7-5-10)20-9-13(19)17-16-12(18)8-15/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

YKZVLQRAQBCVAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCl

Origin of Product

United States

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